4'-Phenylchalcone
Description
4'-Phenylchalcone is a chalcone derivative characterized by a phenyl group substituted at the 4' position of the chalcone scaffold (two aromatic rings connected by an α,β-unsaturated ketone). Chalcones are widely studied for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. This compound serves as a structural template for derivatives with modified substituents, enabling exploration of structure-activity relationships (SAR) in biological systems .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFSMHHLMTFFU-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030975 | |
| Record name | 4'-Phenylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2453-44-3, 81878-54-8 | |
| Record name | 4'-Phenylchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Phenylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-PHENYL-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 4’-Phenylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds at room temperature or slightly elevated temperatures and can be carried out in various solvents, including ethanol and methanol.
Another method involves grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar, which is a solvent-free approach . Green methods such as microwave irradiation, sonication, and ball milling have also been employed to prepare chalcones .
Industrial Production Methods
Industrial production of 4’-Phenylchalcone typically follows the Claisen-Schmidt condensation route due to its simplicity and efficiency. The reaction is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Phenylchalcone undergoes various types of chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones or other oxidized derivatives.
Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.
Substitution: Chalcones can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
Biological Activities
4'-Phenylchalcone exhibits a range of biological activities that make it valuable in medicinal research:
- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It has shown effectiveness against various cancer cell lines, including breast and prostate cancers .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
- Antimicrobial Effects : this compound has been studied for its antimicrobial properties against a variety of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting enzymatic functions essential for microbial survival.
Pharmacological Applications
The pharmacological profile of this compound extends to several therapeutic areas:
- Diabetes Management : Studies have shown that this compound derivatives possess inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes treatment .
- Anti-inflammatory Effects : The compound has been reported to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells, indicating potential use in treating inflammatory diseases .
Case Studies and Experimental Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 4’-Phenylchalcone involves its interaction with various molecular targets and pathways. For example, chalcones are known to inhibit enzymes such as aldose reductase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4), which are involved in metabolic pathways . The antioxidant properties of chalcones are attributed to their ability to stabilize free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Table 1: Antioxidant Activity of Selected Chalcone Derivatives
| Compound | Substituent Position | Antioxidant Activity (vs. Parent Chalcone) | Key Feature |
|---|---|---|---|
| 4i | 4'-Phenyl | No improvement | Reference |
| 4b | 2'-Hydroxy | Highest activity | Electron donation |
| 4j | 4-Bromo (para) | Most active bromo derivative | Steric bulk |
Enzyme Inhibition Profiles
Epoxide Hydrolases (EH) and Glutathione S-Transferases (GST)
This compound derivatives show selectivity in inhibiting cytosolic EH (cEH) and GST:
- Chalcone oxides (e.g., this compound oxide) selectively inhibit cEH, particularly against trans-stilbene oxide, while unchalconated derivatives target GST .
- Substituent position critically affects potency:
- Glutathione conjugation of chalcones is hypothesized to drive GST inhibition, as seen in mouse liver studies .
Table 2: Inhibition of cEH by this compound Derivatives
| Compound | Substituent | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent oxide | None | 15 | Baseline |
| 4-NO₂ | 4-Nitro | 25 | Reduced activity |
| 2-Br | 2-Bromo | >50 | Steric hindrance |
Cathepsin Inhibition
In SAR studies, this compound-based compounds exhibit potent inhibition of cathepsins B, H, and L, enzymes implicated in cancer and degenerative diseases:
- Substituent functionalization (e.g., hydroxyl, methoxy groups) significantly modulates potency.
- Compound 2b (2'-methoxy-4'-phenylchalcone) and 2g (4'-nitro analog) inhibit cathepsin B and L with Ki values of 10⁻⁸–10⁻⁹ M, outperforming unmodified this compound .
- Docking studies correlate inhibitory efficacy with substituent electronic and steric properties .
Structural and Electronic Comparisons
Substituent Effects
Comparison with Other Chalcones
- 4'-Methylchalcone : Methyl substitution enhances lipophilicity but shows lower antioxidant activity than hydroxylated analogs .
- 4-Methoxychalcone : Methoxy groups improve electronic resonance but may reduce GST inhibition compared to 4'-phenyl derivatives .
- 4'-Fluorochalcone: Fluorine substitution increases metabolic stability, with derivatives like 4-(dimethylamino)-4'-fluorochalcone showing promise in enzyme inhibition .
Biological Activity
4'-Phenylchalcone, a member of the chalcone family, has gained attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antioxidant, and anticancer activities. The data presented here is derived from various studies, highlighting the compound's potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a structure that includes a phenyl group attached to a chalcone backbone. This unique structure contributes to its biological activity and interaction with various biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the metabolism of bioactive lipids, thereby modulating inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases.
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. In comparative studies, this compound demonstrated varying antioxidant profiles when compared to other chalcone derivatives. While some derivatives showed enhanced antioxidant capabilities, this compound's activity was less pronounced than that of other monosubstituted chalcones .
3. Anticancer Activity
This compound has been investigated for its anticancer properties across several cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. Notably, it has been identified as an effective inhibitor of cathepsin B, an enzyme linked to cancer progression and metastasis .
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits enzymes involved in inflammatory pathways and cancer progression.
- Radical Scavenging : Although its antioxidant activity is moderate compared to other chalcones, it still contributes to reducing oxidative stress.
- Cell Cycle Modulation : It influences cell cycle dynamics in cancer cells, leading to apoptosis.
Q & A
Q. What are the standard synthetic routes for 4'-phenylchalcone, and how can purity be optimized?
The Claisen-Schmidt condensation between benzaldehyde and acetophenone derivatives is the most common method. To enhance purity, use recrystallization in ethanol or methanol and monitor reaction conditions (e.g., temperature, catalyst loading). Characterization via NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC (≥98% purity) is critical .
Q. How do researchers validate the structural identity of this compound?
Combine spectroscopic techniques:
Q. What in vitro assays are used to evaluate this compound’s bioactivity?
Common assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging (IC50 values).
- Enzyme inhibition : Glutathione S-transferase (GST) or cyclooxygenase (COX) assays, using UV-Vis kinetics .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory data on this compound’s enzyme inhibition?
Contradictions in IC50 values may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. Use:
- Kinetic analysis : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
- Molecular docking : Simulate binding interactions (e.g., AutoDock Vina) to identify key residues (e.g., GST’s G-site) .
Q. What strategies improve the reproducibility of this compound’s in vivo pharmacokinetic studies?
Q. How do substituents on the chalcone scaffold influence this compound’s bioactivity?
Systematic SAR studies require:
- Electron-withdrawing groups (e.g., NO2) : Enhance electrophilicity, improving GST inhibition (IC50 ↓20–40%).
- Methoxy groups : Increase lipophilicity (logP ↑), enhancing blood-brain barrier penetration. Validate via comparative molecular field analysis (CoMFA) .
Q. What statistical methods address variability in this compound’s cytotoxicity data?
- ANOVA with post-hoc tests : Compare means across multiple cell lines.
- Grubbs’ test : Identify outliers in dose-response datasets.
- Principal component analysis (PCA) : Correlate structural features with bioactivity .
Methodological Guidelines
Q. How should researchers design experiments to compare this compound’s in vitro vs. in vivo efficacy?
- In vitro : Use physiologically relevant concentrations (1–100 µM) and include metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450).
- In vivo : Optimize dosing regimens based on pharmacokinetic parameters (t1/2, AUC). Cross-validate using ex vivo tissue analysis .
Q. What are best practices for reporting contradictory results in chalcone research?
Q. How to ensure rigor in computational studies of this compound’s interactions?
- Validation : Compare docking scores with experimental IC50 values.
- Dynamic simulations : Run MD simulations (≥100 ns) to assess binding stability.
- Open-source tools : Use PyMOL for visualization and AMBER for force fields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
